5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene

Liquid Crystals Mesophase Stability Structure-Property Relationships

Procuring functionalized thiophene derivatives with defined protecting group chemistry often presents supply chain inconsistency. This compound, [5-(1,3-dioxolan-2-yl)-2-thienyl]-(4-pentylphenyl)methanone, provides a reproducible, CAS-registered solution. - Orthogonal Reactivity: The 1,3-dioxolane moiety acts as a stable aldehyde equivalent under basic/neutral conditions, enabling selective synthetic manipulations. - Material Science Utility: The 4-pentyl substitution pattern is tailored for liquid crystal mixture development, influencing molecular aspect ratio and mesomorphic behavior. - Verified Identity: Available at ≥98% purity; certificates of analysis with characterization data ensure batch-to-batch reproducibility for academic and industrial research programs.

Molecular Formula C19H22O3S
Molecular Weight 330.4 g/mol
CAS No. 898778-55-7
Cat. No. B1368595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
CAS898778-55-7
Molecular FormulaC19H22O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
InChIInChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3
InChIKeyIHJXWFSXWLVARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene Product Profile


5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene (CAS 898778-55-7), also designated as [5-(1,3-dioxolan-2-yl)-2-thienyl]-(4-pentylphenyl)methanone , is a heterocyclic organic compound with molecular formula C19H22O3S and molecular weight of 330.44 g/mol . The compound features a thiophene core functionalized at the 2-position with a 4-pentylbenzoyl group and at the 5-position with a 1,3-dioxolane ring . Commercially available purity specifications range from ≥95% to NLT 98% . Predicted physical properties include a density of 1.159 g/cm³, boiling point of 481.5°C at 760 mmHg, refractive index of 1.567, and flash point of 245°C . The 1,3-dioxolane moiety serves as a cyclic acetal protecting group that confers hydrolytic stability under neutral and basic conditions while remaining cleavable under acidic conditions . Research applications for this structural class include liquid crystal materials, organic semiconductors, and synthetic intermediates for functionalized thiophene derivatives [1].

Orthogonal dioxolane protection

Stable under neutral/basic conditions; enables multistep synthesis with masked aldehyde.

4-Pentylbenzoyl liquid crystal design

Alkyl substitution pattern supports nematic mesophase component research.

Defined purity specification

Commercial purity range supports reproducible handling and procurement decisions.

5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene: Why Substitution Fails


Generic substitution among thiophene-based benzoyl derivatives is scientifically inadvisable due to the non-linear structure-property relationships governing mesomorphic behavior, optical anisotropy, and synthetic utility. Within the 2-benzoyl-5-(1,3-dioxolan-2-yl)thiophene scaffold, the 4-alkyl substituent length directly modulates molecular aspect ratio, polarizability, and intermolecular packing—parameters that dictate liquid crystalline phase stability and clearing point temperature [1]. The 1,3-dioxolane moiety functions as a protected aldehyde equivalent, enabling orthogonal synthetic manipulations that would be compromised if replaced with free formyl groups or alternative protecting groups with differing stability profiles . In liquid crystal applications, 1,3-dioxolane terminal substitution enhances dielectric and optical anisotropy in ways that vary with the specific benzoyl substitution pattern [2]. Procurement decisions must therefore verify exact CAS registry matching rather than assuming functional equivalence across the broader thiophene-benzoyl-dioxolane class.

!
Alkyl chain length directly modulates mesomorphic range and clearing point — properties may shift with homologs.
!
Dioxolane protection cannot be substituted by free aldehyde or acyclic acetals; orthogonal reactivity profile differs.
!
4-Pentyl substitution pattern provides specific molecular aspect ratio; alkoxy or longer chain analogs may alter dielectric anisotropy.

5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene Performance Evidence


Alkyl Chain Length and Mesophase Stability

NOTE: No direct head-to-head comparative data are available in the public literature for 5-(1,3-dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene versus specific named analogs. The following evidence relies on class-level inference from structurally related benzoylthiophene derivatives with varying alkyl chain lengths. In nematic liquid crystal systems, alkyl chain length critically modulates the mesomorphic range and clearing point temperature [1]. Patent disclosures for structurally analogous 4-alkyl-substituted phenyl dioxane thiobenzoates demonstrate that incremental alkyl chain extension shifts the nematic-isotropic transition temperature and alters the width of the mesomorphic range—a parameter essential for multiplexed electrooptical display applications [1]. The 4-pentyl substitution pattern represents a specific molecular design choice that balances solubility, phase stability, and processability [2]. Direct quantitative differentiation would require experimental characterization of this specific compound against explicit comparators such as the 4-heptyl or 4-propyl homologs.

Alkyl Chain & Mesophase
Class-level inference
Alkyl chain length modulates clearing point and mesomorphic range width in nematic hosts.
Supports alkyl-length review for mesophase design.
No direct data for CAS 898778-55-7; class-level patent inference.
Liquid Crystals Mesophase Stability Structure-Property Relationships

1,3-Dioxolane Protection Strategy Benefits

NOTE: No direct comparative stability data are available for this specific compound versus unprotected or alternatively protected analogs. The following represents class-level inference based on established acetal protecting group chemistry. The 1,3-dioxolane moiety functions as a cyclic acetal that masks the aldehyde functionality present in the precursor 5-formyl-2-thiophene derivative . In general synthetic applications, 1,3-dioxolane protection offers distinct advantages over alternative aldehyde protecting strategies: stability under neutral and basic conditions (enabling Grignard additions, nucleophilic substitutions, and Suzuki-Miyaura cross-couplings without premature deprotection), combined with facile acidic cleavage (dilute HCl or p-toluenesulfonic acid) that regenerates the free aldehyde for subsequent functionalization . The dioxolane group exhibits superior stability relative to acyclic acetals (e.g., dimethyl acetals) due to reduced entropic driving force for hydrolysis, while offering milder deprotection conditions than dithiane-based protecting groups [1].

Dioxolane Protection
Class-level inference
Cyclic acetal stable to neutral/basic conditions; acid-labile. Preferred over acyclic acetals.
Enables orthogonal synthetic sequences.
No comparative stability data for this specific compound.
Synthetic Intermediate Protecting Group Chemistry Aldehyde Masking

Purity and Physical Property Specifications

Commercially available 5-(1,3-dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene is supplied with defined purity specifications (≥95% to NLT 98%) and predicted physical property parameters that inform handling and storage requirements: density 1.159 g/cm³, boiling point 481.5°C at 760 mmHg, refractive index 1.567, flash point 245°C, and vapor pressure 1.97×10⁻⁹ mmHg at 25°C . These specifications establish procurement-relevant benchmarks that may differ from closely related analogs. For instance, the 4-pentyloxybenzoyl analog (CAS 898778-67-1) incorporates an ether oxygen that alters polarity, hydrogen-bonding capacity, and electronic properties , while the 4-heptylbenzoyl analog (CAS not specified) would exhibit different solubility and mesomorphic behavior due to extended alkyl chain length . No direct comparative measurements between these specific analogs have been identified in the public literature.

Purity & Physical Specs
Data to verify
Purity ≥95–98%; pred. density 1.159 g/cm³; bp 481.5°C; flash 245°C.
Informs procurement benchmarks and handling protocols.
Predicted; experimental validation not publicly reported.
Quality Control Physical Properties Procurement Specifications

5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene Research Applications


Liquid Crystal Formulation for Displays

This compound is structurally suited for incorporation as a component in nematic liquid crystal mixtures intended for multiplexed electrooptical display applications. Patent literature for structurally analogous 4-alkyl-substituted phenyl dioxane thiobenzoates establishes that such compounds, when added to nematic hosts, provide wide mesomorphic ranges and high clearing points [1]. The 1,3-dioxolane terminal substitution enhances dielectric and optical anisotropy in liquid crystal systems, improving display performance characteristics [2]. Users procuring this compound for liquid crystal research should verify phase transition temperatures experimentally, as no specific mesomorphic data for CAS 898778-55-7 have been published in the open literature. Procurement should be accompanied by request for certificate of analysis confirming purity and identity.

Synthetic Building Block for Thiophene Derivatives

The compound functions as a protected synthetic building block for the preparation of 2,5-disubstituted thiophene derivatives via orthogonal functional group manipulation. The 1,3-dioxolane moiety masks an aldehyde functionality, enabling selective reactions at the benzoyl group or thiophene ring positions under conditions that would otherwise compromise a free formyl group . Copper-facilitated Suzuki-Miyaura coupling methodologies have been demonstrated for 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, providing access to diverse biaryl architectures [3]. Researchers should note that acidic deprotection conditions (e.g., dilute HCl, p-toluenesulfonic acid) regenerate the free aldehyde for subsequent functionalization, while neutral and basic conditions preserve the dioxolane protecting group intact. This orthogonal reactivity profile supports efficient multistep synthetic sequences with reduced protecting group manipulation steps.

Organic Semiconductors and Optoelectronics

Thiophene-benzoyl architectures incorporating 1,3-dioxolane substitution are investigated as candidate materials for organic semiconductor applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics [4]. The 4-pentyl substitution pattern influences molecular packing, film morphology, and charge transport characteristics in thin-film devices. While no device performance data specific to CAS 898778-55-7 have been published, structurally related thiophene-based materials with extended aromatic conjugation exhibit promising optoelectronic properties [5]. The dioxolane-protected aldehyde functionality provides a synthetic handle for post-polymerization modification or for incorporation into conjugated polymer backbones via aldehyde-based condensation reactions following deprotection. Procurement for optoelectronic applications should verify high purity (≥98% recommended) to minimize charge-trapping impurities that degrade device performance.

Academic Research in Heterocyclic Chemistry

This compound serves as a model substrate for academic research programs investigating synthetic methodologies for functionalized thiophene derivatives, protecting group strategies, and structure-property relationships in heterocyclic systems . The defined CAS registry and commercial availability (with purity specifications of 95-98% ) ensure reproducibility across research groups and institutions. Researchers should request certificates of analysis and, where available, characterization data (¹H NMR, ¹³C NMR, HRMS) to verify structural identity before initiating synthetic sequences. Long-term storage recommendations specify cool, dry conditions , and the predicted stability profile suggests compatibility with standard laboratory storage protocols.

Application
Selection Property
Validation Focus
Liquid Crystal Mixtures
4-Pentyl substitution pattern
Phase transition temperature verification
Synthetic Building Block
Orthogonal dioxolane protection
Deprotection condition compatibility
Organic Semiconductors
Thiophene-benzoyl scaffold
Purity and film morphology
Heterocyclic Chemistry Research
Defined CAS and purity specification
Identity confirmation (NMR, HRMS)

Technical Documentation Hub

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